molecular formula C9H7NO5 B13608313 3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid

3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid

Cat. No.: B13608313
M. Wt: 209.16 g/mol
InChI Key: SPWWWLCTUNXBRR-DAFODLJHSA-N
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Description

3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H7NO5 This compound is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid typically involves the nitration of a hydroxy-substituted phenylprop-2-enoic acid. One common method includes the nitration of 3-(5-Hydroxyphenyl)prop-2-enoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 3-(5-Oxo-2-nitrophenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(5-Hydroxy-2-aminophenyl)prop-2-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:

    3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid: Similar structure with an additional methoxy group.

Uniqueness

3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid is unique due to the specific positioning of the hydroxy and nitro groups, which influence its chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring provides a unique balance of properties that can be exploited in various chemical and biological contexts.

Properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

(E)-3-(5-hydroxy-2-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7NO5/c11-7-2-3-8(10(14)15)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13)/b4-1+

InChI Key

SPWWWLCTUNXBRR-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)/C=C/C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1O)C=CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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